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Compound of Interest

Compound Name: 1,6-Dihydroxy-2-chlorophenazine

Cat. No.: B15581545 Get Quote

An in-depth guide to the synthesis, purification, and application of 1,6-Dihydroxy-2-
chlorophenazine for researchers, scientists, and drug development professionals. This

document provides detailed protocols for the isolation of this antifungal compound from natural

sources, a proposed chemical synthesis route, and methods for its purification and biological

evaluation.

Application Notes
Introduction

1,6-Dihydroxy-2-chlorophenazine is a naturally occurring, chlorinated phenazine compound

with notable biological activity. It was first isolated from the fermentation broth of a novel

Streptosporangium species and has demonstrated broad-spectrum antifungal properties in

vitro against various dermatophytes and Candida species[1][2]. Phenazine compounds, as a

class, are redox-active metabolites produced by a variety of bacteria, including those from the

genera Pseudomonas and Streptomyces[3][4]. Their biological activities are often attributed to

their ability to undergo redox cycling, leading to the production of reactive oxygen species

(ROS) which can induce oxidative stress in target organisms[1][5].

The unique substitution pattern of 1,6-Dihydroxy-2-chlorophenazine, featuring both hydroxyl

and chloro groups on the phenazine core, makes it a compound of interest for further

investigation in antifungal drug development. This document outlines the methodologies for its

production via fermentation, subsequent purification, and evaluation of its antifungal efficacy.

Additionally, a plausible, though not yet experimentally verified, chemical synthesis pathway is
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proposed for researchers who may wish to explore synthetic routes to this and related

molecules.

Putative Antifungal Mechanism of Action

The antifungal activity of many phenazine derivatives is linked to their capacity to generate

intracellular reactive oxygen species (ROS)[1][5]. It is hypothesized that 1,6-Dihydroxy-2-
chlorophenazine enters the fungal cell and participates in redox cycling, reducing molecular

oxygen to form superoxide radicals (O₂⁻). This initiates a cascade of oxidative stress,

damaging cellular components such as lipids, proteins, and DNA, ultimately leading to

mitochondrial dysfunction and apoptosis.
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Caption: Putative signaling pathway for phenazine-induced apoptosis in fungal cells.

Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties and predicted analytical

data for 1,6-Dihydroxy-2-chlorophenazine. Experimental data should be acquired and

recorded upon successful synthesis and purification.
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Property Data

Molecular Formula C₁₂H₇ClN₂O₂[6]

Molecular Weight 246.65 g/mol

Monoisotopic Mass 246.0196 Da[6]

Appearance Yellow crystalline solid (expected)

¹H NMR (DMSO-d₆, 400 MHz)

Predicted δ (ppm): 8.0-7.0 (m, 5H, Ar-H), 10.0-

9.0 (br s, 2H, Ar-OH). Aromatic protons are

expected to show complex splitting patterns due

to the substitution.

¹³C NMR (DMSO-d₆, 101 MHz)

Predicted δ (ppm): 160-140 (C-O, C-N), 140-

110 (C-Cl, C-C, C-H). Specific shifts are highly

dependent on the electronic environment

created by the substituents.

FT-IR (KBr, cm⁻¹)

Predicted ν: 3400-3200 (O-H stretch), 3100-

3000 (Ar C-H stretch), 1620-1580 (C=N, C=C

stretch), 1300-1200 (C-O stretch), 850-750 (C-

Cl stretch).

UV-Vis (MeOH, λ_max)

Predicted nm: Phenazine core typically shows

multiple absorption bands in the UV-Vis region,

often around 250 nm and 365 nm.

Mass Spectrometry Data
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of 1,6-
Dihydroxy-2-chlorophenazine, which can be used for its identification via mass spectrometry.

[6]
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Adduct Ion Predicted m/z

[M+H]⁺ 247.02688

[M+Na]⁺ 269.00882

[M-H]⁻ 245.01232

[M]⁺ 246.01905

[M+NH₄]⁺ 264.05342

[M+K]⁺ 284.98276

Experimental Protocols
Protocol 1: Synthesis via Fermentation and Isolation
This protocol is based on the reported isolation of 1,6-Dihydroxy-2-chlorophenazine from a

Streptosporangium species[1][2]. A general medium for phenazine production by related

actinomycetes is used[7].
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1. Inoculation
Streptosporangium sp. in GYM Broth

2. Fermentation
7 days at 28°C, 120 rpm

3. Filtration
Separate biomass from broth

4. Solvent Extraction
Extract filtrate with Ethyl Acetate

5. Concentration
Evaporate solvent to yield crude extract

6. Purification
Alumina Column Chromatography

7. Analysis
Yield, Purity (TLC, HPLC), Structure (MS, NMR)

Click to download full resolution via product page

Caption: Workflow for the isolation and purification of 1,6-Dihydroxy-2-chlorophenazine.

A. Fermentation

Medium Preparation: Prepare GYM Broth with the following composition per liter of

deionized water: Glucose (4 g), Yeast Extract (4 g), Malt Extract (4 g), CaCO₃ (2 g). Adjust

the pH to 7.2 before autoclaving[7].
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Inoculation: Inoculate a 1 L flask containing 250 mL of sterile GYM broth with a fresh culture

of the Streptosporangium strain.

Incubation: Incubate the culture on a rotary shaker at 120 rpm and 28°C for 7 days[7].

Monitor for pigment production (typically yellow to reddish-brown).

B. Extraction and Isolation

Harvesting: After incubation, separate the culture broth from the mycelial mass by filtration or

centrifugation.

Solvent Extraction: Transfer the cell-free supernatant to a separating funnel. Extract the

aqueous broth three times with an equal volume of ethyl acetate[3]. Shake vigorously for 10-

15 minutes during each extraction and allow the layers to separate.

Concentration: Combine the organic (ethyl acetate) layers and dry over anhydrous sodium

sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to

obtain the crude extract. An approximate yield of 250 mg of mixed phenazines per liter of

culture can be expected[8].

Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the target compound from the crude extract using

alumina column chromatography, as reported in the original isolation study[1][2].

A. Column Preparation

Adsorbent: Use neutral alumina, Brockmann Activity I, ~150 mesh. The weight of the

adsorbent should be 20-50 times the weight of the crude extract[9].

Packing: Prepare a slurry of the neutral alumina in a non-polar solvent (e.g., hexane). Pack a

glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the

solvent to drain until it is level with the top of the alumina bed.

B. Chromatography

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g.,

dichloromethane or the initial elution solvent) and adsorb it onto a small amount of silica gel
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or alumina. Dry this mixture and carefully layer it on top of the packed column.

Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent

system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or

methanol. A suggested gradient could be:

Hexane/Ethyl Acetate (9:1)

Hexane/Ethyl Acetate (1:1)

100% Ethyl Acetate

Ethyl Acetate/Methanol (9:1)

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin

Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane 1:1)

and visualize under UV light.

Isolation: Combine the fractions containing the pure 1,6-Dihydroxy-2-chlorophenazine
(identified by its distinct spot on TLC) and evaporate the solvent to yield the purified

compound.

Protocol 3: Proposed Chemical Synthesis
This section outlines a hypothetical three-step chemical synthesis for 1,6-Dihydroxy-2-
chlorophenazine. This pathway is proposed based on established methods for phenazine

synthesis but has not been specifically reported for this compound.
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Step 1: Nitration
Chlorohydroquinone ->

2-Chloro-5-nitrohydroquinone

Step 2: Reduction
2-Chloro-5-nitrohydroquinone ->

4-Chloro-2,5-diaminohydroquinone

Step 3: Condensation/Oxidation
React with 1,2-dihydroxybenzene
(catechol) to form phenazine core

Final Product
1,6-Dihydroxy-2-chlorophenazine

Click to download full resolution via product page

Caption: Proposed workflow for the chemical synthesis of 1,6-Dihydroxy-2-chlorophenazine.

A. Step 1: Nitration of 2-Chlorohydroquinone

Dissolve 2-chlorohydroquinone in glacial acetic acid.

Cool the solution in an ice bath and slowly add a stoichiometric amount of nitric acid.

Allow the reaction to proceed at low temperature, monitoring by TLC until the starting

material is consumed.

Pour the reaction mixture into ice water to precipitate the product, 2-chloro-5-

nitrohydroquinone. Filter, wash with water, and dry.

B. Step 2: Reduction to Diamine

Suspend the nitro compound from Step 1 in ethanol or methanol.
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Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform

catalytic hydrogenation using Pd/C.

Heat the reaction under reflux until the reduction is complete (monitored by TLC).

Neutralize the reaction mixture to precipitate the diamine product, 4-chloro-2,5-

diaminohydroquinone.

C. Step 3: Condensation and Oxidation

Dissolve the diamine product from Step 2 and an equimolar amount of 1,2-

dihydroxybenzene (catechol) in a suitable solvent like ethanol or acetic acid.

Heat the mixture to reflux. The condensation will form a dihydrophenazine intermediate.

Oxidize the intermediate to the aromatic phenazine system by bubbling air through the hot

solution or by adding a mild oxidizing agent.

Cool the reaction mixture to crystallize the final product. Purify by recrystallization or column

chromatography as described in Protocol 2.

Protocol 4: Antifungal Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 1,6-
Dihydroxy-2-chlorophenazine against a model fungal pathogen (e.g., Candida albicans)

using the broth microdilution method, based on CLSI guidelines[1].
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1. Prepare Stock Solution
of Compound in DMSO

2. Serial Dilution
Create concentration gradient

in 96-well plate

4. Inoculate Plate
Add fungal suspension to wells

3. Prepare Inoculum
Adjust fungal suspension to

0.5 McFarland standard

5. Incubation
35°C for 24-48 hours

6. Read MIC
Lowest concentration with

no visible growth

Click to download full resolution via product page

Caption: Experimental workflow for the broth microdilution MIC assay.

A. Preparation

Compound Stock Solution: Prepare a 1 mg/mL stock solution of purified 1,6-Dihydroxy-2-
chlorophenazine in dimethyl sulfoxide (DMSO).

Fungal Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar (SDA). Prepare a

suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further

dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of

approximately 0.5–2.5 × 10³ CFU/mL.

Plate Setup: Use a sterile 96-well microtiter plate.

B. Assay Procedure
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Serial Dilution: Add 100 µL of RPMI-1640 medium to wells 2 through 12. Add 200 µL of the

stock solution (appropriately diluted in RPMI) to well 1. Perform a two-fold serial dilution by

transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well

10[1]. Discard 100 µL from well 10.

Controls: Well 11 will serve as the growth control (medium and inoculum, no compound).

Well 12 will be the sterility control (medium only).

Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in

these wells will be 200 µL.

Incubation: Incubate the plate at 35°C for 24–48 hours[1].

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which there is no visible growth of the fungus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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